

The Role of SHIP2 in Metabolic Diseases: A Technical Guide for Researchers

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Abstract

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By hydrolyzing the key second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 attenuates insulin signaling and other growth factor-mediated pathways. Growing evidence implicates SHIP2 as a key player in the pathophysiology of various metabolic diseases, including obesity, insulin resistance, and type 2 diabetes. This technical guide provides an in-depth overview of the role of SHIP2 in metabolic diseases, focusing on its mechanism of action, impact on glucose and lipid metabolism, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data from key studies are presented to aid researchers in the field of metabolic disease and drug development.

Introduction: SHIP2 as a Key Regulator of Insulin Signaling

The PI3K/Akt signaling cascade is central to the metabolic actions of insulin. Upon insulin binding to its receptor, a series of phosphorylation events leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and the downstream regulation of glucose uptake, glycogen synthesis, and lipid metabolism.



SHIP2 acts as a crucial brake on this pathway by dephosphorylating PIP3 at the 5' position of the inositol ring.[1][2] This action terminates the signaling cascade, thereby negatively regulating insulin's effects. Dysregulation of SHIP2 expression or activity has been linked to impaired insulin sensitivity and the development of metabolic disorders.[1][3]

SHIP2 Signaling Pathway

The canonical insulin signaling pathway and the intervention point of SHIP2 are depicted below. Insulin binding to the insulin receptor (IR) triggers its autophosphorylation and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. This creates docking sites for the p85 regulatory subunit of PI3K, which in turn activates the p110 catalytic subunit to produce PIP3 from PIP2. SHIP2 hydrolyzes PIP3, thus attenuating the downstream signaling through Akt and other effector proteins.

Caption: The Insulin Signaling Pathway and the Role of SHIP2.

Quantitative Data on SHIP2 in Metabolic Diseases

Numerous studies utilizing animal models and in vitro systems have provided quantitative data on the impact of SHIP2 on metabolic parameters. This section summarizes key findings in tabular format for easy comparison.

Effects of SHIP2 Overexpression and Knockout in Mice



Parameter	Model	Observation	Fold Change/Perce ntage Change	Reference
Body Weight	SHIP2 Transgenic Mice	Increased body weight on a normal chow diet.	+5.0% (P < 0.05)	[4]
Glucose Tolerance	SHIP2 Transgenic Mice	Impaired glucose tolerance.	1.2-fold increase in glucose AUC	[4]
Insulin Sensitivity	SHIP2 Transgenic Mice	Impaired insulin sensitivity.	Elevated blood glucose at 90 and 120 min post-insulin injection.	[5]
Akt Phosphorylation	SHIP2 Transgenic Mice	Decreased in fat, skeletal muscle, and liver.	-	[4]
Glucose Tolerance	Endothelial SHIP2 Knockout (ECSHIP2Δ/+) Mice	Enhanced glucose tolerance.	AUC 852 vs 1104 (p=0.04)	[6][7]
Insulin Sensitivity	Endothelial SHIP2 Knockout (ECSHIP2Δ/+) Mice	Enhanced insulin sensitivity.	AUC 768 vs 950 (p=0.02)	[6][7]
Fasting Insulin	Endothelial SHIP2 Knockout (ECSHIP2Δ/+) Mice	Lower fasting insulin.	0.36 vs 0.49 ng/ml (p=0.003)	[6][7]
G2e3 (implicated with SHIP2 function) Knockout Mice		Significant increase in body weight.	+11%	[8]



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Total Body Fat

G2e3 Knockout Mice Significant

body fat.

increase in total +65%

%

[8]

Effects of SHIP2 Inhibition

The small molecule AS1949490 is a potent and selective inhibitor of SHIP2.[3][5] Its effects on metabolic parameters have been studied both in vitro and in vivo.



Parameter	Model	Treatment	Observatio n	IC50/Ki Value	Reference
SHIP2 Inhibition	Human SHIP2	AS1949490	Potent inhibition.	IC50 = 0.62 μM, Ki = 0.44 μM	[3][9]
SHIP2 Inhibition	Mouse SHIP2	AS1949490	Potent inhibition.	IC50 = 0.34 μΜ	[9][10]
SHIP1 Inhibition	Human SHIP1	AS1949490	Weaker inhibition.	IC50 = 13 μM	[10]
Akt Phosphorylati on	L6 Myotubes	AS1949490 (0-16 μM)	Increased insulin-induced Akt phosphorylation.	-	[10]
Glucose Uptake	L6 Myotubes	AS1949490 (0-10 μM)	Stimulated glucose uptake.	-	[10]
Gluconeogen	FAO Hepatocytes	AS1949490 (0-10 μM)	Suppressed gluconeogen esis.	-	[10]
Plasma Glucose	Diabetic (db/db) Mice	AS1949490 (300 mg/kg, p.o.)	Decreased plasma glucose.	23% reduction	[10]
Fasting Blood Glucose	Diabetic (db/db) Mice	AS1949490 (300 mg/kg, p.o.)	Reduced fasting blood glucose.	37% reduction	[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the role of SHIP2 in metabolic diseases.



Western Blotting for Phosphorylated Akt

This protocol is adapted for L6 myotubes to assess insulin-stimulated Akt phosphorylation.

Materials:

- L6 myoblasts
- Culture medium (e.g., DMEM with 10% FBS)
- Insulin (100 nM)
- Lysis buffer: 50 mM HEPES (pH 7.6), 150 mM NaCl, 20 mM sodium pyrophosphate, 10 mM NaF, 20 mM beta-glycerophosphate, 1% Triton X-100, 1 mM Na3VO4, 1 mM PMSF, and 10 μg/ml leupeptin and aprotinin.[6]
- Protein assay reagent (e.g., BCA kit)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer: 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20)
- Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and rabbit anti-Akt (total) (Cell Signaling Technology).
- Secondary antibody: HRP-conjugated anti-rabbit IgG.
- ECL detection reagents.

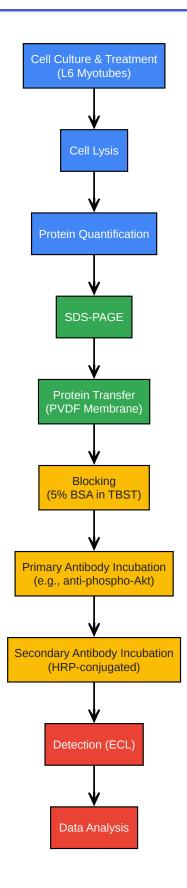
Procedure:

- Culture L6 myoblasts and differentiate into myotubes.
- Serum-starve the myotubes for 4 hours.
- Stimulate cells with or without 100 nM insulin for 15 minutes at 37°C.[6]



- Wash cells three times with ice-cold PBS.
- Lyse cells in 1 ml of lysis buffer per plate, incubate on a rotator for 15 minutes at 4°C.[6]
- Centrifuge lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Determine protein concentration of the supernatant.
- Denature 20-30 μg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking.[13]
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.
- Detect the signal using an ECL kit and an appropriate imaging system.
- Strip the membrane and re-probe with an antibody against total Akt for normalization.





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Caption: Western Blot Workflow for Phosphorylated Proteins.



2-Deoxy-D-[3H]glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures insulin-stimulated glucose uptake in differentiated 3T3-L1 adipocytes.

Materials:

- Differentiated 3T3-L1 adipocytes in 12-well plates.
- Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) with 0.1% BSA.
- Insulin (100 nM).
- 2-deoxy-D-[³H]glucose (e.g., 0.5 μCi/ml).
- Unlabeled 2-deoxy-D-glucose.
- Cytochalasin B (as a negative control).
- 0.5 M NaOH.
- Scintillation cocktail.
- Scintillation counter.

Procedure:

- Differentiate 3T3-L1 preadipocytes into mature adipocytes.
- Serum-starve adipocytes for 2-4 hours in DMEM.
- · Wash cells twice with KRH buffer.
- Incubate cells in KRH buffer with or without 100 nM insulin for 20 minutes at 37°C.
- Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose (final concentration, e.g., 50 μM).



- Incubate for 5 minutes at 37°C.
- Terminate uptake by washing the cells three times with ice-cold PBS.
- Lyse the cells in 0.5 ml of 0.5 M NaOH.
- Transfer the lysate to a scintillation vial.
- Add scintillation cocktail and measure radioactivity using a scintillation counter.
- Determine protein concentration in parallel wells for normalization.

Malachite Green Phosphatase Assay for SHIP2 Activity

This colorimetric assay measures the phosphatase activity of SHIP2 by detecting the release of inorganic phosphate (Pi).[14][15][16]

Materials:

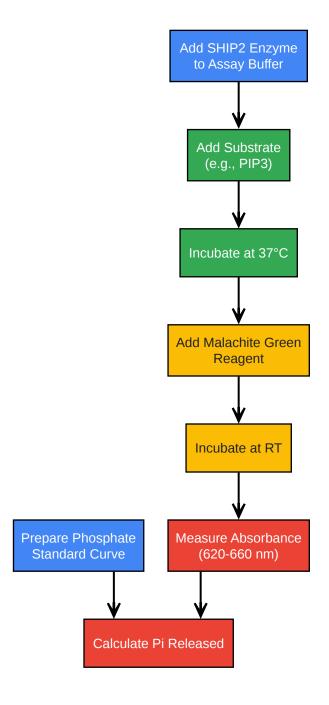
- Immunoprecipitated SHIP2 or recombinant SHIP2 protein.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
- Phosphoinositide substrate (e.g., diC8-PI(3,4,5)P3).
- Malachite Green Reagent:
 - Solution A: 0.045% Malachite Green in water.
 - Solution B: 4.2% ammonium molybdate in 4 M HCl.
 - Working Solution: Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%.
- Phosphate standard solution (e.g., KH2PO4).
- 96-well microplate.
- Microplate reader.



Procedure:

- Prepare a phosphate standard curve (0-40 μM) in the assay buffer.
- In a 96-well plate, add immunoprecipitated SHIP2 or recombinant SHIP2 to the assay buffer.
- Initiate the reaction by adding the phosphoinositide substrate.
- Incubate at 37°C for 15-30 minutes.
- Stop the reaction by adding the Malachite Green Working Solution.
- Incubate at room temperature for 15 minutes to allow color development.
- Measure the absorbance at 620-660 nm.[14][15]
- Calculate the amount of Pi released by comparing the absorbance to the phosphate standard curve.





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Caption: Malachite Green Phosphatase Assay Workflow.

Adenovirus-Mediated Gene Transfer in Mice

This protocol describes the in vivo delivery of adenoviral vectors encoding SHIP2 to the liver of mice via tail vein injection.

Materials:



- Recombinant adenovirus encoding wild-type SHIP2 (WT-SHIP2) or a dominant-negative mutant (ΔIP-SHIP2).
- Control adenovirus (e.g., encoding LacZ).
- Male C57BL/6J or db/db mice (8-10 weeks old).
- Sterile saline.
- Insulin syringes (29-gauge).

Procedure:

- Propagate and purify the recombinant adenoviruses. Determine the viral titer (plaqueforming units per ml).
- Dilute the adenovirus to the desired concentration in sterile saline. A typical dose is 1×10^9 to 1×10^{11} plaque-forming units (pfu) per mouse.
- Warm the mouse under a heat lamp to dilate the tail veins.
- Restrain the mouse.
- Inject a total volume of 100-200 μ l of the adenovirus solution into a lateral tail vein using an insulin syringe.
- Monitor the mice for any adverse effects.
- Tissues can be harvested for analysis typically 4-7 days post-injection.

SHIP2 as a Therapeutic Target for Metabolic Diseases

The pivotal role of SHIP2 as a negative regulator of insulin signaling makes it an attractive therapeutic target for the treatment of insulin resistance and type 2 diabetes.[17] Inhibition of SHIP2 is expected to enhance insulin sensitivity by increasing the cellular levels of PIP3, thereby augmenting the downstream signaling cascade.



Several small molecule inhibitors of SHIP2 have been developed and have shown promising results in preclinical studies.[1][9] As detailed in Table 3.2, the inhibitor AS1949490 has been shown to improve glucose tolerance and reduce blood glucose levels in diabetic mice.[10][11] The development of more potent and selective SHIP2 inhibitors with favorable pharmacokinetic properties is an active area of research.

Conclusion

SHIP2 is a key phosphatase that plays a critical role in the negative regulation of insulin signaling and glucose metabolism. Its overexpression or increased activity is associated with insulin resistance and metabolic diseases. The data and experimental protocols summarized in this technical guide highlight the importance of SHIP2 as a subject of investigation and a potential therapeutic target. Further research into the intricate mechanisms of SHIP2 regulation and the development of novel inhibitors will be crucial in the fight against the growing epidemic of metabolic disorders.

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